trans-Mevinphos chemical structure and properties
trans-Mevinphos chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of trans-Mevinphos, an organophosphate insecticide. It delves into its chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and toxicological profile. The information is structured to provide not just data, but also the scientific reasoning behind the facts, catering to a professional audience engaged in research and development.
Introduction: The Duality of Mevinphos
Mevinphos is a broad-spectrum organophosphate insecticide and acaricide known for its potent contact and systemic activity.[1] It exists as a mixture of two geometric isomers: the (E)-isomer, commonly referred to as cis-Mevinphos, and the (Z)-isomer, known as trans-Mevinphos.[2][3] The technical-grade product is typically a mixture containing over 60% of the more biologically active (E)-isomer and less than 25% of the (Z)-isomer.[1][2] Due to its high acute toxicity, its use is highly regulated in many countries, and it is classified as a Restricted Use Pesticide (RUP) in the United States, requiring application only by certified professionals.[4][5][6] This guide will focus specifically on the trans-isomer, detailing its unique characteristics and scientific relevance.
Section 1: Chemical Identity and Physicochemical Properties
The distinct stereochemistry of trans-Mevinphos governs its physical and chemical behavior. Its formal chemical name is methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate.[7]
Chemical Structure:
-
SMILES: C/C(=C\C(=O)OC)/OP(=O)(OC)OC[7]
The structure features a central carbon-carbon double bond, with the phosphate and methyl ester groups on opposite sides, defining it as the trans or (Z) isomer. This configuration is crucial as it influences the molecule's interaction with its biological target.
A summary of its key physicochemical properties is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Physical State | Colorless to pale yellow liquid | [4][8] |
| Odor | Weak or odorless | [5][8] |
| Boiling Point | 99-103 °C at 0.3-1 mmHg | [8][9][10] |
| Melting Point | 6.9 °C (Z-isomer) | [5] |
| Water Solubility | Miscible / High (6 x 10⁵ mg/L) | [1][5][9] |
| Vapor Pressure | 3 x 10⁻³ mmHg | [9] |
| LogP (Octanol/Water Coeff.) | 0.13 - 1.7 | [8][9] |
The high water solubility and low partition coefficient indicate that trans-Mevinphos is hydrophilic, a property that contributes to its potential mobility in soil and its systemic action in plants.[1]
Section 2: Synthesis and Stereochemistry
Mevinphos is commercially synthesized through the reaction of trimethyl phosphite with methyl 2-chloroacetoacetate.[11] This process inherently produces a mixture of the (E) and (Z) geometric isomers. The ratio of these isomers is critical because the cis-(E)-isomer exhibits significantly higher insecticidal activity than the trans-(Z)-isomer.[10] The difference in toxicity between the isomers is stark; for instance, the acute oral LD50 in rats for the cis-isomer is 1.4 mg/kg, whereas for the trans-isomer, it is 81.8 mg/kg, highlighting the profound impact of stereochemistry on biological activity.[10]
Section 3: Mechanism of Action: Acetylcholinesterase Inhibition
Like all organophosphates, the primary mechanism of toxicity for trans-Mevinphos is the inhibition of the enzyme acetylcholinesterase (AChE).[2][4][9] AChE is a critical serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts, which terminates nerve signals.[12][13]
The Causality of Inhibition: The electrophilic phosphorus atom of trans-Mevinphos is attacked by the nucleophilic serine residue in the active site of AChE.[12][14] This reaction forms a stable, covalent phosphate-serine bond, effectively phosphorylating the enzyme.[12] This phosphorylated enzyme is unable to perform its normal function of hydrolyzing acetylcholine.[13]
The resulting accumulation of acetylcholine in the synapse leads to continuous stimulation of cholinergic receptors, causing uncontrolled nerve firing.[14][15] This manifests as a range of symptoms from excessive salivation and muscle spasms to paralysis and, ultimately, death, typically from respiratory failure.[12][14]
Section 4: Analytical Methodologies for Detection
Accurate detection of trans-Mevinphos in environmental and biological samples is crucial for regulatory monitoring and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust method for the analysis of organophosphorus pesticides.[16][17]
Detailed Protocol: GC-MS Analysis via QuEChERS Extraction
This protocol describes a common workflow for analyzing pesticide residues in a fruit or vegetable matrix, combining a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with GC-MS detection.[18]
Rationale: The QuEChERS method is chosen for its efficiency in extracting a wide range of pesticides from complex matrices with minimal solvent usage.[18] Acetonitrile is the preferred extraction solvent due to its ability to effectively partition pesticides while minimizing co-extraction of lipids and other matrix components.[18] The subsequent d-SPE (dispersive solid-phase extraction) step with PSA (primary secondary amine) is critical for removing organic acids and other interferences that could affect the GC-MS analysis.[19]
Step-by-Step Methodology:
-
Sample Homogenization: Weigh 10-15 g of the representative sample (e.g., fruit puree) into a 50 mL centrifuge tube. This ensures a uniform sample is analyzed.
-
Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid). The acid helps to stabilize certain pesticides.
-
Add the appropriate QuEChERS salt packet (e.g., AOAC method: 6 g anhydrous MgSO₄ and 1.5 g sodium acetate). Magnesium sulfate facilitates the separation of the aqueous and organic layers, while the buffer maintains pH.[18]
-
Cap tightly and shake vigorously for 1 minute. This ensures thorough mixing and efficient extraction of the analyte into the acetonitrile.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This step cleanly separates the solid matrix material from the acetonitrile supernatant containing the pesticide.[18]
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.
-
Vortex for 30 seconds. PSA removes interfering organic acids, while MgSO₄ removes residual water.
-
-
Final Centrifugation: Centrifuge the d-SPE tube for 2 minutes.
-
GC-MS Analysis:
-
Transfer the final extract into a GC vial.
-
Inject 1 µL into the GC-MS system.
-
GC Conditions: Use a capillary column suitable for pesticide analysis (e.g., Agilent J&W DB-5ms Ultra Inert).[20] A typical temperature program would be: start at 40-70°C, ramp up to 280-300°C. The temperature ramp separates compounds based on their boiling points and column interactions.[20]
-
MS Conditions: Operate in Electron Impact (EI) ionization mode.[16] For high sensitivity and specificity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, targeting the characteristic ions of trans-Mevinphos.[21]
-
Section 5: Toxicological Profile
trans-Mevinphos is classified as highly toxic.[5] Its toxicity is primarily acute, with effects related to cholinesterase inhibition.[3][9]
| Route of Exposure | Species | LD50 Value | Toxicity Category | Source(s) |
| Oral | Rat | 81.8 mg/kg | High | [10] |
| Oral | Rat | 3 - 12 mg/kg (mixture) | Very High | [5] |
| Dermal | Rat | 4.2 - 4.7 mg/kg (mixture) | Very High | [5][22] |
| Inhalation (1-hr) | Rat | 0.125 mg/L (mixture) | Very High | [5] |
As noted earlier, the toxicity of the commercial mixture is driven primarily by the more potent cis-isomer. However, trans-Mevinphos itself is still considered a hazardous compound. The steep dose-response curve for Mevinphos means that a small increase in dose can lead to a significant increase in toxic effects, making handling and exposure extremely dangerous.[6]
Section 6: Environmental Fate and Degradation
Understanding the environmental persistence and degradation of trans-Mevinphos is key to assessing its ecological impact.
Hydrolysis: Mevinphos is susceptible to hydrolysis, and its degradation rate is highly dependent on pH.[8] The half-life is significantly shorter in alkaline conditions (1.4 hours at pH 11) compared to neutral or acidic conditions (35 days at pH 7; 120 days at pH 6).[5][8] The primary hydrolysis product is dimethyl phosphate.[8]
Soil Degradation: In the terrestrial environment, Mevinphos dissipates rapidly, primarily through biotic degradation.[1] The aerobic soil half-life for the isomers is extremely short, ranging from 1.21 to 3.83 hours.[1] Although its high water solubility suggests it could be mobile, this rapid degradation prevents significant leaching into groundwater.[1][2]
Photolysis: The photolysis half-life in aqueous solution is approximately 27 days for both isomers, indicating that sunlight contributes to its breakdown, but at a slower rate than microbial action or hydrolysis in alkaline water.[1]
Sources
- 1. 4.23 Mevinphos (E,R)** [fao.org]
- 2. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]
- 3. apvma.gov.au [apvma.gov.au]
- 4. CAS 338-45-4: trans-Mevinphos | CymitQuimica [cymitquimica.com]
- 5. EXTOXNET PIP - MEVINPHOS [extoxnet.orst.edu]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. trans-Mevinphos | C7H13O6P | CID 6433175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. 243. Mevinphos (WHO Pesticide Residues Series 2) [inchem.org]
- 11. Mevinphos - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cromlab-instruments.es [cromlab-instruments.es]
- 18. hpst.cz [hpst.cz]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
